molecular formula C16H11F3N4O2S B2782883 methyl 3-{5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-1,3,4-oxadiazol-2-yl}phenyl ether CAS No. 338747-63-0

methyl 3-{5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-1,3,4-oxadiazol-2-yl}phenyl ether

Cat. No.: B2782883
CAS No.: 338747-63-0
M. Wt: 380.35
InChI Key: KVQSVBDOELEWHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "methyl 3-{5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-1,3,4-oxadiazol-2-yl}phenyl ether" is a synthetic chemical with a complex structure. The presence of trifluoromethyl groups and an oxadiazole ring suggests its potential utility in various scientific fields such as organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "methyl 3-{5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-1,3,4-oxadiazol-2-yl}phenyl ether" can involve several steps, starting with the preparation of the core structures like thienopyrazole and oxadiazole. Common synthetic routes may include:

  • Formation of Thienopyrazole

    • Reagents: : Methyl thioacetate, hydrazine, trifluoroacetic acid.

    • Conditions: : Heating under reflux.

    • Intermediate: : Formation of the 1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole.

  • Formation of Oxadiazole

    • Reagents: : Carboxylic acids, hydrazides, and phosphorus oxychloride.

    • Conditions: : Heating under reflux or microwave irradiation.

  • Coupling Reaction

    • Reagents: : Suitable aryl halides or phenols.

    • Conditions: : Pd-catalyzed coupling reaction under inert atmosphere.

Industrial Production Methods

For industrial-scale production, these reactions can be optimized using continuous flow chemistry, which allows for better control over reaction conditions and improved yields. Catalysts, solvents, and reagents are often recycled to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : The compound can undergo oxidation reactions to form sulfoxides or sulfones.

  • Reduction: : Selective reduction reactions can target specific functional groups without affecting the trifluoromethyl group.

  • Substitution: : The aromatic ether and oxadiazole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reducing Agents: : Lithium aluminum hydride, hydrogen gas with Pd/C catalyst.

  • Substitution Conditions: : Base (e.g., sodium hydride) for deprotonation, suitable electrophiles for subsequent substitution.

Major Products Formed

  • Oxidation: : Formation of sulfoxides or sulfones.

  • Reduction: : Production of reduced analogs with modified functional groups.

  • Substitution: : Formation of substituted phenyl ethers or oxadiazole derivatives.

Scientific Research Applications

In Chemistry

  • Catalysis: : Potential use as a ligand in transition metal catalysis.

  • Organic Synthesis: : Intermediate in the synthesis of more complex organic molecules.

In Biology

  • Biological Activity: : Potential antimicrobial or anticancer properties due to its unique structural features.

In Medicine

  • Drug Development: : Possible lead compound for the development of novel pharmaceuticals targeting specific enzymes or receptors.

In Industry

  • Materials Science: : Potential use in the development of advanced materials with unique electronic or photonic properties.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity to hydrophobic pockets, while the oxadiazole ring can participate in hydrogen bonding or π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-{5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl}phenyl ether

  • Methyl 3-{5-[1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]-1,3,4-oxadiazol-2-yl}phenyl ether

Uniqueness

Compared to other compounds with similar backbones, "methyl 3-{5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-1,3,4-oxadiazol-2-yl}phenyl ether" stands out due to the unique combination of its trifluoromethyl group and thienopyrazole ring, which may confer enhanced biological activity and unique chemical reactivity.

Properties

IUPAC Name

2-(3-methoxyphenyl)-5-[1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N4O2S/c1-23-15-10(12(22-23)16(17,18)19)7-11(26-15)14-21-20-13(25-14)8-4-3-5-9(6-8)24-2/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVQSVBDOELEWHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(S2)C3=NN=C(O3)C4=CC(=CC=C4)OC)C(=N1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.